molecular formula C18H17ClN2O4S B3533545 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid CAS No. 532420-88-5

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B3533545
CAS No.: 532420-88-5
M. Wt: 392.9 g/mol
InChI Key: CBWHMVQVLIPKJB-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzoic acid derivatives functionalized with carbamothioylamino groups. Structurally, it consists of a 4-chloro-3-aminobenzoic acid backbone modified by a carbamothioyl group linked to a 3-(propan-2-yloxy)phenyl moiety. Its synthesis likely follows established protocols for analogous compounds, involving the reaction of 4-aminobenzoic acid with 3-(propan-2-yloxy)phenyl isothiocyanate in dry acetone under reflux conditions . The propan-2-yloxy (isopropyloxy) substituent introduces steric bulk and lipophilicity, distinguishing it from other derivatives in this family.

Properties

IUPAC Name

4-chloro-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-15-9-12(17(23)24)6-7-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHMVQVLIPKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361678
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532420-88-5
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves multiple steps, typically starting with the preparation of the core benzoic acid structure. The synthetic route may include:

    Formation of the benzoic acid core: This can be achieved through various methods, such as Friedel-Crafts acylation.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the propan-2-yloxy phenyl group: This step may involve etherification reactions.

    Formation of the carbamothioyl linkage: This can be achieved through reactions involving thiourea derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the carbamothioyl linkage may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid (Compound 6) 4-Chlorobenzoyl group C₁₅H₁₀Cl₂N₂O₂S Insecticidal activity (LC₅₀ data available)
4-Chloro-3-({[(4-nitrophenoxy)acetyl]carbamothioyl}amino)benzoic acid 4-Nitrophenoxyacetyl group C₁₆H₁₂ClN₃O₆S High polarity due to nitro group
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid Naphthoyl group C₁₉H₁₃ClN₂O₃S Enhanced aromatic interactions
4-Chloro-3-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid Ethoxy and nitro substituents on benzoyl C₁₈H₁₅ClN₃O₇S Potential solubility challenges
2-Chloro-5-[({3-[4-(propan-2-yl)phenyl]propenoyl}carbamothioyl)amino]benzoic acid Propan-2-ylphenyl group on propenoyl chain C₂₁H₂₀ClN₂O₃S Increased lipophilicity

Key Observations :

  • Lipophilicity : The propan-2-yloxy group in the target compound increases hydrophobicity compared to nitro- or ethoxy-substituted analogs, which may improve membrane permeability .
  • Steric Effects : Bulkier groups like naphthoyl () or propan-2-ylphenyl () may hinder binding in sterically sensitive biological targets.

Physicochemical Properties

  • Lipophilicity : Determined via HPLC (log k values). For example, chloro-substituted analogs (e.g., Compound 6) exhibit log k values ~2.5–3.0, whereas alkoxy derivatives (e.g., target compound) may exceed log k = 3.5 due to the isopropyloxy group .
  • Hydrogen Bonding: The target compound has 3 hydrogen bond donors (NH, COOH, and thiourea NH) and 4 acceptors (COOH, carbonyl, thiocarbonyl, ether), similar to Compound 6 .
  • Topological Polar Surface Area (TPSA) : Estimated at ~110–120 Ų, comparable to analogs in , suggesting moderate bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

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